molecular formula C20H18N2O2 B239759 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide

3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide

カタログ番号 B239759
分子量: 318.4 g/mol
InChIキー: YYTGWYXIKGVZPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide, also known as BPN-15606, is a small molecule drug that has shown promising results in preclinical studies as a potential treatment for Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that affects millions of people worldwide, and there is currently no cure for the disease. BPN-15606 works by targeting the tau protein, which is a key player in the development of Alzheimer's disease.

作用機序

3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide works by inhibiting the activity of an enzyme called glycogen synthase kinase 3 beta (GSK3β), which is involved in the phosphorylation of tau protein. Phosphorylation of tau protein is a key step in the development of Alzheimer's disease pathology, as it leads to the formation of neurofibrillary tangles, which are a hallmark of the disease. By inhibiting GSK3β activity, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide reduces the levels of phosphorylated tau protein and prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing the levels of phosphorylated tau protein, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation and oxidative stress in the brain, which are also key factors in the development of Alzheimer's disease. 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has also been shown to improve synaptic function and reduce neuronal cell death in preclinical models, suggesting that it may have neuroprotective effects.

実験室実験の利点と制限

One of the main advantages of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide for lab experiments is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in these models. This suggests that it may be a useful tool for studying the mechanisms underlying Alzheimer's disease pathology, and for developing new treatments for the disease. However, one limitation of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

将来の方向性

There are several future directions for research on 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide and its potential as a treatment for Alzheimer's disease. One direction is to further investigate the safety and efficacy of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide in clinical trials, to determine whether it could be a viable treatment option for patients with Alzheimer's disease. Another direction is to investigate the potential of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of Alzheimer's disease, as it may have synergistic effects with other drugs that target different aspects of the disease pathology. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide, and to identify other potential targets for the treatment of Alzheimer's disease.

合成法

The synthesis of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide involves several steps, including the coupling of 3-pyridinylmethylamine with 3-(benzyloxy)benzoyl chloride, followed by deprotection of the benzyl group using hydrogenation and subsequent acylation with benzoyl chloride. The final compound is obtained after purification using column chromatography.

科学的研究の応用

3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, including transgenic mouse models and human neuronal cell culture systems. In these studies, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to reduce the levels of abnormal tau protein, which is a hallmark of Alzheimer's disease pathology. 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has also been shown to improve cognitive function in these models, suggesting that it may have therapeutic potential for the treatment of Alzheimer's disease.

特性

製品名

3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide

分子式

C20H18N2O2

分子量

318.4 g/mol

IUPAC名

3-phenylmethoxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H18N2O2/c23-20(22-14-17-8-5-11-21-13-17)18-9-4-10-19(12-18)24-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,22,23)

InChIキー

YYTGWYXIKGVZPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3

正規SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。